Molecular Weight vs. Amino Analog
The target compound (3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone possesses a significantly higher molecular weight compared to its amino analog, (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone . This difference is crucial for mass spectrometry identification and for calculating molar concentrations in biological assays. The nitro group adds 30 Daltons relative to the amino analog .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 310.35 g/mol |
| Comparator Or Baseline | (4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone: 280.36 g/mol |
| Quantified Difference | +29.99 g/mol |
| Conditions | Calculated from molecular formula (C18H18N2O3 vs. C18H20N2O) |
Why This Matters
This quantitative mass difference enables unambiguous identification via LC-MS and ensures correct molarity calculations in solution preparation, preventing experimental errors from mistaken analog substitution.
